molecular formula C19H16N2O4S B2830724 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1105206-33-4

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2830724
CAS No.: 1105206-33-4
M. Wt: 368.41
InChI Key: UUUSXBMELKFUCP-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a benzo[d][1,3]dioxole moiety, and a methylthio-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the isoxazole ring through a cyclization reaction. The benzo[d][1,3]dioxole moiety can be introduced via a coupling reaction with an appropriate halogenated precursor. The final step often involves the acylation of the intermediate with 2-(methylthio)phenylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes may involve continuous flow chemistry to ensure consistent production quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acid: Similar structure but lacks the methylthio-phenyl group.

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Contains a benzo[d][1,3]dioxole moiety but differs in the rest of the structure.

Uniqueness

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-26-18-5-3-2-4-14(18)20-19(22)10-13-9-16(25-21-13)12-6-7-15-17(8-12)24-11-23-15/h2-9H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUSXBMELKFUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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